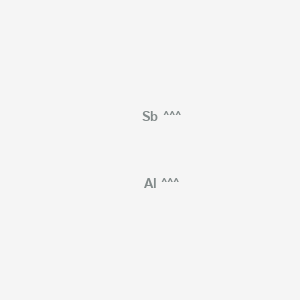

Aluminum, compd. with antimony (1:1)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aluminum, compd. with antimony (1:1), also known as Aluminum antimonide, is a compound with the molecular formula AlSb and a molecular weight of 148.742 g/mol . It is used in semiconductor technology .

Molecular Structure Analysis

The molecular structure of Aluminum, compd. with antimony (1:1) is represented by the formula AlSb . The compound has been studied for its structural, electronic, and optical properties, particularly in the context of indium-doped aluminum antimonide .Physical And Chemical Properties Analysis

Aluminum, compd. with antimony (1:1) has a melting point of 1050°C and a physical form of pieces . More detailed physical and chemical properties are not available in the current resources.科学的研究の応用

Solar Cell Applications

Aluminum antimonide (AlSb) has been investigated for its potential use in solar cells. Research suggests that AlSb could serve as an efficient and stable photoactive layer for power conversion, offering new prospects in solar energy harvesting .

Semiconductor Technology

AlSb is a semiconductor material used in the electronics industry. It is known for its high electron and hole mobility, making it suitable for diodes and infrared detectors .

Alloy Improvement

Aluminum antimonide is utilized to enhance the quality of other compound semiconductors like gallium antimonide and indium antimonide by preventing defect formation during their production .

Advanced Material Research

The unique properties of AlSb have made it a subject of interest in advanced material research, particularly in the study of low oxidation state aluminum chemistry and the development of new monomeric aluminum species .

Metallurgical Analysis

In metallurgy, AlSb compounds are characterized using techniques like transmission electron microscopy to define their crystalline structure and chemical composition, which is crucial for understanding their behavior in alloys .

Infrared Technology

While not as effective as other compounds, AlSb has been mentioned in the context of infrared technology, potentially contributing to the development of LEDs and detectors for infrared radiation .

作用機序

Target of Action

The compound “Aluminum, compd. with antimony (1:1)” primarily targets antimony . Antimony, a natural element that has been used as a drug for over more than 100 years, has remarkable therapeutic efficacy in patients with acute promyelocytic leukemia .

Mode of Action

The compound interacts with its targets through a process of biotransformation . Antimony added in small amounts to eutectic Al-Si alloys acts as a modifier, refining the eutectic structure and improving the mechanical properties of Al-Si castings . In the absence of magnesium, antimony combines with aluminum to form AlSb, which has a similar effect to that of Mg3Sb .

Biochemical Pathways

The transformations of antimony are catalyzed by a series of enzymes in diverse environmental microorganisms . These transformations include processes such as oxidation, reduction, and methylation . The biochemical pathways affected by this compound are closely associated with its mobility, toxicity, and bioavailability .

Result of Action

The result of the compound’s action is the refinement of the eutectic structure and improvement of the mechanical properties of Al-Si castings . This action is permanent in the Al-Si eutectic melt, and its refining action is completely unaffected by holding time, remelting, and degassing .

特性

IUPAC Name |

aluminum;antimony |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Sb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQULNGDVIKLPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Al].[Sb] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlSb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.742 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminum;antimony | |

CAS RN |

25152-52-7 |

Source

|

| Record name | Aluminum antimonide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25152-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-methyl-2-[[(E)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pent-2-enoyl]amino]butanoate](/img/structure/B147733.png)

![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)